molecular formula C7H3Cl2FN2O2 B14791602 4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B14791602
M. Wt: 237.01 g/mol
InChI Key: CZNOYZIYBLSIMI-UHFFFAOYSA-N
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Description

4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a pyrrolopyridine core structure

Preparation Methods

The synthesis of 4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve diazotization followed by condensation with a suitable cyanoester, and subsequent cyclization . Industrial production methods often optimize these steps to enhance yield and purity.

Chemical Reactions Analysis

4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can be compared with other pyrrolopyridine derivatives:

Properties

Molecular Formula

C7H3Cl2FN2O2

Molecular Weight

237.01 g/mol

IUPAC Name

4,6-dichloro-7-fluoro-1-hydroxy-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H3Cl2FN2O2/c8-4-2-1(3(10)5(9)11-4)6(13)12-7(2)14/h6,13H,(H,12,14)

InChI Key

CZNOYZIYBLSIMI-UHFFFAOYSA-N

Canonical SMILES

C1(C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl)O

Origin of Product

United States

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